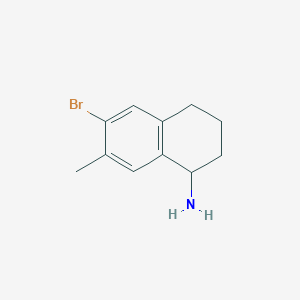
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol is an organic compound that features a bromine atom attached to a phenyl ring and a nitro group attached to another phenyl ring, connected by an ethanol moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-nitrobenzaldehyde.
Reaction Conditions: A Grignard reaction is employed, where a Grignard reagent (such as phenylmagnesium bromide) is reacted with the aldehydes under anhydrous conditions.
Industrial Production: In an industrial setting, the reaction is scaled up using large reactors, and the product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(2-nitrophenyl)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-2-(2-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
1-(4-Bromophenyl)-2-(2-hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a nitro group.
Eigenschaften
Molekularformel |
C14H12BrNO3 |
|---|---|
Molekulargewicht |
322.15 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C14H12BrNO3/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16(18)19/h1-8,14,17H,9H2 |
InChI-Schlüssel |
LZMABHURDNEZKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(C2=CC=C(C=C2)Br)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12281001.png)
![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12281018.png)
![Chromate(3-),bis[4-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]azo-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(3-)]-, disodium hydrogen](/img/structure/B12281020.png)


![4-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine](/img/structure/B12281040.png)


![(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12281047.png)

![2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12281068.png)
